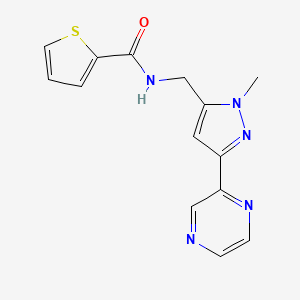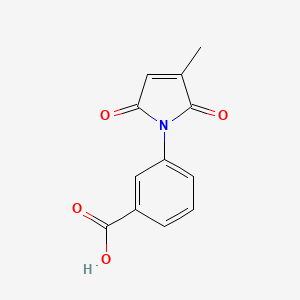
3-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Characterization
Organotin(IV) complexes of related compounds have been synthesized and characterized, with applications in determining their biological toxicity. Studies like those conducted by Shahid et al. (2005) focus on the synthesis of complexes with various organotin moieties and their spectral characterization, further exploring their antibacterial and antifungal properties through toxicity testing (Shahid et al., 2005).
Organic Chemistry and Reactions
The reactivity of similar compounds has been explored through various organic reactions. For example, Mashevskaya et al. (2011) discussed the recyclization of 3-aroylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones by benzohydrazides, leading to new compounds whose structures were confirmed by X-ray analysis (Mashevskaya et al., 2011).
Biological Applications
Research by Kolyamshin et al. (2007) on the reactions of alkyl 4-aminobenzoates with maleic anhydride, leading to derivatives that are further converted into dialkylamino compounds, touches on potential biological applications of these chemical transformations (Kolyamshin et al., 2007).
Chemical Synthesis Techniques
Barker et al. (2003) reported a new procedure for the synthesis of a closely related compound, highlighting a method that yields cleaner material with higher overall efficiency compared to previously reported techniques (Barker et al., 2003).
Potential for Drug Discovery
The synthesis of compounds with a similar chemical structure has been explored for their potential inhibitory activity on biological targets such as caspase-3, an enzyme implicated in apoptosis. Research by Kravchenko et al. (2005) highlights the synthesis of novel compounds and their evaluation as inhibitors, suggesting potential applications in drug discovery (Kravchenko et al., 2005).
将来の方向性
特性
IUPAC Name |
3-(3-methyl-2,5-dioxopyrrol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-7-5-10(14)13(11(7)15)9-4-2-3-8(6-9)12(16)17/h2-6H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNAXNPXBKTCHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

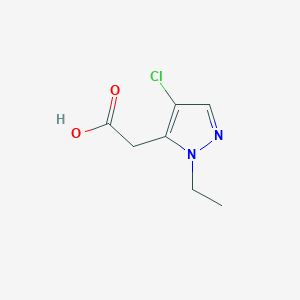
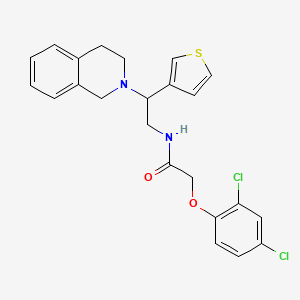
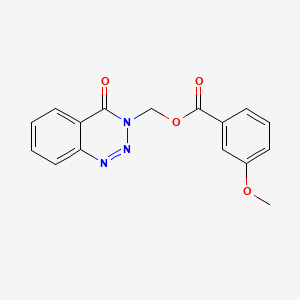
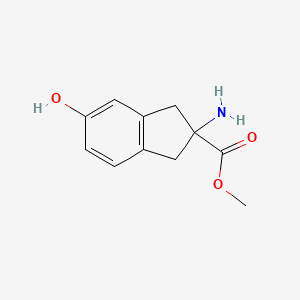
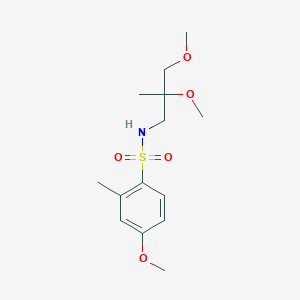
![5-Methyl-2-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-pyridin-4-ylbenzamide](/img/structure/B2802390.png)
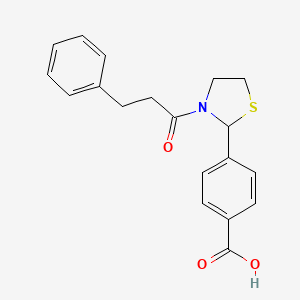
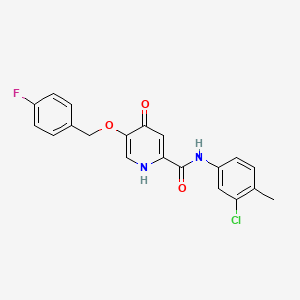
![Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2802398.png)
![[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)
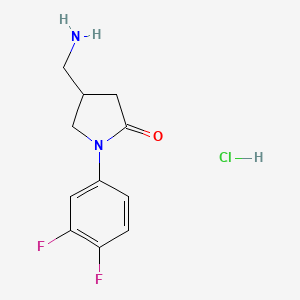
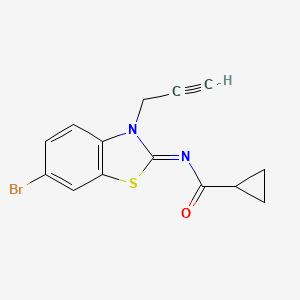
![2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-[(methylcarbamoyl)amino]prop-2-enamide](/img/structure/B2802404.png)
